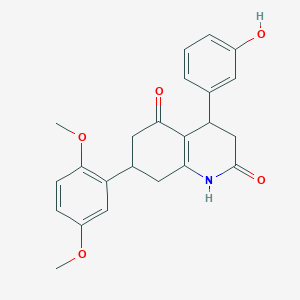
7-(2,5-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,5-Dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a compound with complex chemical characteristics and is of interest in various chemical research areas due to its unique structural and functional properties.
Synthesis Analysis
- The synthesis of related quinoline derivatives often involves Friedel–Crafts reaction, and some synthetic routes have been achieved with high yield. For instance, Mizuno et al. (2006) achieved the synthesis of a similar compound, ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, using the methanesulfonyl as a protective group for the phenolic hydroxy in the Friedel–Crafts reaction (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Molecular Structure Analysis
- Investigations into similar quinoline compounds reveal interesting structural features. For instance, Wang et al. (2009) synthesized and characterized 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]-cyclohepta[c]quinoline, which is structurally related to the compound of interest. Their study provides insights into the molecular conformation and crystal structure of such compounds (Wang, Xiang-shan, Li, Qing, Yang, Ke, & Yao, 2009).
Chemical Reactions and Properties
- The chemical reactions and properties of related quinoline compounds have been explored. For example, Jurd et al. (1979) investigated the base-catalyzed dimerization of similar benzoquinones, providing insights into the reactive nature and potential chemical transformations of such compounds (Jurd, Roitman, & Wong, 1979).
科学的研究の応用
Photophysical Properties Study
Researchers have synthesized quinoline derivatives, including those structurally analogous to the compound , to study their excited-state intramolecular proton transfer (ESIPT) inspired photophysical properties. These compounds exhibit dual emissions and large Stokes shifts, which are dependent on solvent polarity. Such studies are crucial for the development of new fluorophores with potential applications in bioimaging and sensing technologies (Padalkar & Sekar, 2014).
Disease-Modifying Antirheumatic Drugs (DMARDs)
In pharmaceutical research, quinoline derivatives similar to this compound have been evaluated for their potential as disease-modifying antirheumatic drugs. Metabolites of specific quinoline carboxylates have shown anti-inflammatory effects in models of arthritis, highlighting their importance in developing new treatments for inflammatory diseases (Baba et al., 1998).
Anticancer Activity
Quinolin-2(1H)-one derivatives, related to the given compound, have been synthesized and evaluated for their in vitro anticancer activity. Certain derivatives have demonstrated potent cytotoxicity against various tumor cell lines, indicating their potential as novel anticancer agents. This research is pivotal for developing new chemotherapeutic options (Chen et al., 2013).
Synthetic Chemistry
The compound is involved in studies focusing on synthetic chemistry, where researchers aim to develop new methodologies for synthesizing quinoline derivatives. Such studies contribute to the broader understanding of chemical synthesis processes and the development of more efficient and environmentally friendly synthetic routes for complex organic compounds (Yang et al., 2013).
Electrochemical Properties
Tetrasubstituted tetraphenylethenes, which share structural features with the compound , have been synthesized and their electrochemical properties investigated. This research has implications for the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and solar cells (Schreivogel et al., 2006).
特性
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-28-16-6-7-21(29-2)17(11-16)14-9-19-23(20(26)10-14)18(12-22(27)24-19)13-4-3-5-15(25)8-13/h3-8,11,14,18,25H,9-10,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQLUUVVGLOKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)O)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)
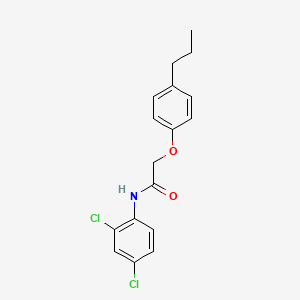
![8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)
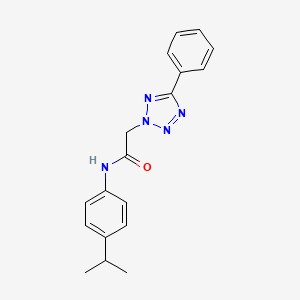
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)
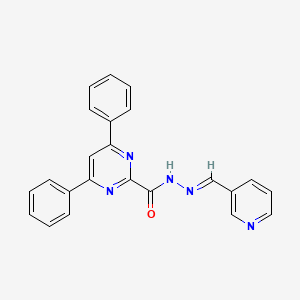
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)
![4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one](/img/structure/B5570880.png)

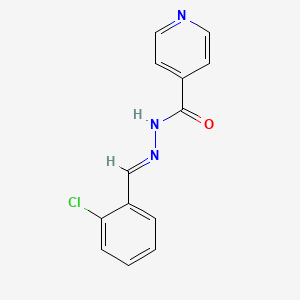
![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)

